molecular formula C9H21NOSi2 B12555846 4-(Pentamethyldisiloxanyl)butanenitrile CAS No. 144614-61-9

4-(Pentamethyldisiloxanyl)butanenitrile

Katalognummer: B12555846
CAS-Nummer: 144614-61-9
Molekulargewicht: 215.44 g/mol
InChI-Schlüssel: XFLKEZRGBAOAHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pentamethyldisiloxanyl)butanenitrile is an organosilicon compound that features a butanenitrile group attached to a pentamethyldisiloxanyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentamethyldisiloxanyl)butanenitrile typically involves the reaction of a halogenated butanenitrile with pentamethyldisiloxane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where a halogenated butanenitrile reacts with pentamethyldisiloxane under reflux conditions with a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pentamethyldisiloxanyl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various organosilicon derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

4-(Pentamethyldisiloxanyl)butanenitrile has several applications in scientific research:

    Biology: Potential use in the development of bioactive molecules due to its unique structural features.

    Medicine: Investigated for its potential in drug design and delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-(Pentamethyldisiloxanyl)butanenitrile in chemical reactions involves the interaction of its functional groups with various reagents. The nitrile group acts as an electrophile, while the pentamethyldisiloxanyl group can stabilize intermediates through silicon’s ability to form hypervalent compounds. This dual functionality allows for diverse reactivity and the formation of complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Pentamethyldisiloxanyl)butanenitrile is unique due to the combination of a nitrile group and an organosilicon moiety. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Eigenschaften

CAS-Nummer

144614-61-9

Molekularformel

C9H21NOSi2

Molekulargewicht

215.44 g/mol

IUPAC-Name

4-[dimethyl(trimethylsilyloxy)silyl]butanenitrile

InChI

InChI=1S/C9H21NOSi2/c1-12(2,3)11-13(4,5)9-7-6-8-10/h6-7,9H2,1-5H3

InChI-Schlüssel

XFLKEZRGBAOAHP-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)CCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.